molecular formula C₂₄H₃₁KO₄ B1140452 Drospirenone Acid Potassium Salt CAS No. 90704-90-8

Drospirenone Acid Potassium Salt

Cat. No.: B1140452
CAS No.: 90704-90-8
M. Wt: 422.6
InChI Key:
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Description

Drospirenone Acid Potassium Salt is a synthetic compound derived from drospirenone, a progestin used in oral contraceptives and hormone replacement therapy. This compound is known for its unique pharmacological properties, including antimineralocorticoid and antiandrogenic activities .

Mechanism of Action

Target of Action

Drospirenone is a synthetic progestin that primarily targets the progesterone receptor (PR) and mineralocorticoid receptor (MR) . It also interacts with the androgen receptor (AR) , albeit with lower affinity . These receptors play crucial roles in various physiological processes, including reproductive health, fluid balance, and androgenic effects .

Mode of Action

Drospirenone acts as an agonist of the PR and an antagonist of the MR and AR . As a progestogen, it binds to the PR, mimicking the action of natural progesterone . Its antimineralocorticoid activity opposes the action of aldosterone, a hormone that promotes salt and water retention . Its antiandrogenic activity helps to counteract the effects of androgens .

Biochemical Pathways

Drospirenone affects several biochemical pathways. For instance, it has been found to alter the plasminogen activator system in endometrial endothelial cells . This system is involved in hemostasis and matrix turnover, crucial for lysing blood clots .

Pharmacokinetics

Drospirenone exhibits a bioavailability of 66–85% . It is primarily metabolized in the liver, mostly via CYP450-independent pathways (reduction, sulfation, and cleavage of the lactone ring), with some contribution from CYP3A4 . The two major inactive metabolites identified are the acid form of drospirenone (known as M11) and the 4,5-dihydro-drospirenone-3-sulfate (M14) . It is excreted in both urine and feces .

Result of Action

The action of drospirenone results in various molecular and cellular effects. Its contraceptive effects are primarily due to the suppression of ovulation . Additionally, its antimineralocorticoid activity opposes estrogen-induced salt and water retention, which can maintain or slightly reduce body weight . Its antiandrogenic activity can help control acne and premenstrual dysphoric disorder (PMDD) .

Action Environment

The action of drospirenone can be influenced by various environmental factors. For instance, it may interact with potassium-sparing medications such as ACE inhibitors, angiotensin II receptor antagonists, potassium-sparing diuretics, potassium supplements, heparin, antimineralocorticoids, and nonsteroidal anti-inflammatory drugs to further increase potassium levels . Therefore, the efficacy and stability of drospirenone can be affected by the presence of these medications in the body .

Biochemical Analysis

Biochemical Properties

Drospirenone Acid Potassium Salt, as a derivative of Drospirenone, may share similar biochemical properties. Drospirenone is known to interact with various enzymes, proteins, and other biomolecules. It is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It also has additional antimineralocorticoid and antiandrogenic activity .

Cellular Effects

This compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Drospirenone, for instance, provides contraception primarily by suppressing ovulation . It also has the potential to control acne and premenstrual dysphoric disorder (PMDD) when used with estrogens .

Molecular Mechanism

The molecular mechanism of action of this compound likely involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an analog of spironolactone, it may affect the levels of serum sodium and potassium .

Metabolic Pathways

This compound may be involved in various metabolic pathways. Drospirenone is metabolized in the liver, mostly via CYP450-independent processes (reduction, sulfation, and cleavage of the lactone ring), with some contribution from CYP3A4 .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Drospirenone Acid Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of drospirenone, as well as substituted derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Drospirenone Acid Potassium Salt is unique due to its combined progestogenic, antimineralocorticoid, and antiandrogenic activities. This combination makes it particularly effective in treating conditions like hypertension, acne, and hormone-related disorders .

Properties

InChI

InChI=1S/C24H32O4.K/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHWUTVLXZIZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)O)O)C.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675876
Record name PUBCHEM_46781436
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90704-90-8
Record name PUBCHEM_46781436
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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